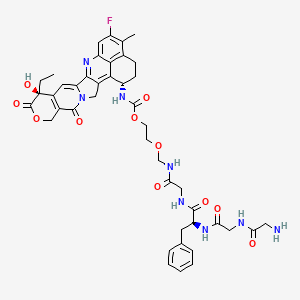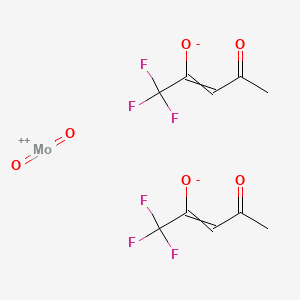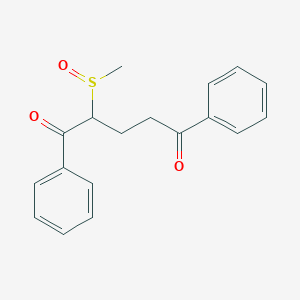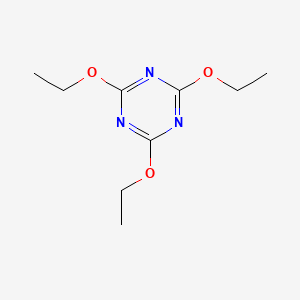
GGFG-amide-glycol-amide-Exatecan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
GGFG-amide-glycol-amide-Exatecan is a derivative of Exatecan, a potent topoisomerase I inhibitor. This compound is primarily used in the synthesis of antibody-drug conjugates (ADCs), which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells. This compound is known for its high efficacy and specificity in targeting cancer cells, making it a valuable tool in cancer research and treatment .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
GGFG-amide-glycol-amide-Exatecan is synthesized through a series of chemical reactions involving Exatecan as the starting material. The synthesis involves the attachment of GGFG (a tetrapeptide) and glycol-amide moieties to Exatecan. The reaction conditions typically include the use of organic solvents like dimethyl sulfoxide (DMSO) and polyethylene glycol (PEG300), along with surfactants like Tween-80 .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The compound is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and consistency .
Analyse Chemischer Reaktionen
Types of Reactions
GGFG-amide-glycol-amide-Exatecan undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the compound.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in modifying the compound’s structure.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various derivatives of this compound, which can be used for further research and development in ADCs .
Wissenschaftliche Forschungsanwendungen
GGFG-amide-glycol-amide-Exatecan has a wide range of scientific research applications:
Chemistry: Used in the synthesis of novel ADCs and other therapeutic agents.
Biology: Studied for its role in cellular processes and interactions with biological molecules.
Medicine: Primarily used in cancer research for developing targeted therapies.
Industry: Employed in the pharmaceutical industry for the production of ADCs and other cancer treatments.
Wirkmechanismus
GGFG-amide-glycol-amide-Exatecan exerts its effects by inhibiting topoisomerase I, an enzyme involved in DNA replication. The compound binds to the topoisomerase I-DNA complex, preventing the re-ligation of DNA strands and causing DNA damage. This leads to the apoptosis of cancer cells. The GGFG tetrapeptide ensures the stability and specificity of the compound, allowing it to target cancer cells effectively .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Exatecan: The parent compound, also a topoisomerase I inhibitor.
Irinotecan: Another topoisomerase I inhibitor used in cancer therapy.
Topotecan: A similar compound with a different structure but similar mechanism of action.
Uniqueness
GGFG-amide-glycol-amide-Exatecan is unique due to its enhanced stability and specificity provided by the GGFG tetrapeptide. This makes it more effective in targeting cancer cells compared to its parent compound, Exatecan, and other similar topoisomerase I inhibitors.
Eigenschaften
Molekularformel |
C43H47FN8O11 |
|---|---|
Molekulargewicht |
870.9 g/mol |
IUPAC-Name |
2-[[[2-[[(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-3-phenylpropanoyl]amino]acetyl]amino]methoxy]ethyl N-[(10S,23S)-10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl]carbamate |
InChI |
InChI=1S/C43H47FN8O11/c1-3-43(60)27-14-32-38-25(19-52(32)40(57)26(27)20-63-41(43)58)37-29(10-9-24-22(2)28(44)15-30(50-38)36(24)37)51-42(59)62-12-11-61-21-48-34(54)17-47-39(56)31(13-23-7-5-4-6-8-23)49-35(55)18-46-33(53)16-45/h4-8,14-15,29,31,60H,3,9-13,16-21,45H2,1-2H3,(H,46,53)(H,47,56)(H,48,54)(H,49,55)(H,51,59)/t29-,31-,43-/m0/s1 |
InChI-Schlüssel |
MEANSBFOEJBQOJ-BMANKKTJSA-N |
Isomerische SMILES |
CC[C@@]1(C2=C(COC1=O)C(=O)N3CC4=C5[C@H](CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)[C@H](CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |
Kanonische SMILES |
CCC1(C2=C(COC1=O)C(=O)N3CC4=C5C(CCC6=C5C(=CC(=C6C)F)N=C4C3=C2)NC(=O)OCCOCNC(=O)CNC(=O)C(CC7=CC=CC=C7)NC(=O)CNC(=O)CN)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-(2-hydroxy-3,4-dimethylphenyl)-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1H-pyrazole-3-carboxamide](/img/structure/B14080392.png)






![{4-[(4-Amino-2-fluorophenyl)carbonyl]piperazin-1-yl} tert-butyl formate](/img/structure/B14080439.png)


![1-[(3R)-3-(3,4-dichlorophenyl)piperidin-1-yl]-3-[(3R)-1-methylsulfonylpyrrolidin-3-yl]prop-2-yn-1-one](/img/structure/B14080463.png)

![2-(4,6-Dimethyl-1,3-benzothiazol-2-yl)-1-(4-fluorophenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14080481.png)
![1-Oxa-6-azaspiro[2.5]octane](/img/structure/B14080484.png)
